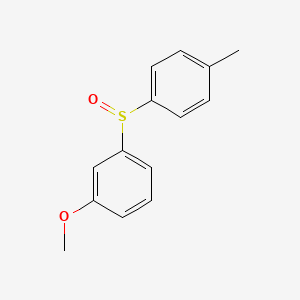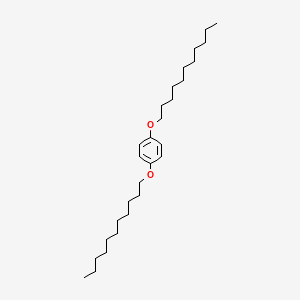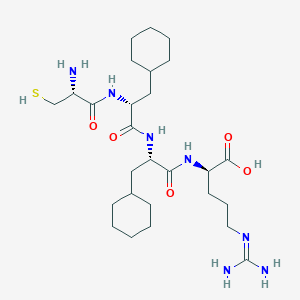![molecular formula C20H21ClO2 B14191153 4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione CAS No. 918873-43-5](/img/structure/B14191153.png)
4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group attached to a cyclobutyl ring, which is further connected to a dicyclopropylbutene dione moiety. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride: A metabolite of sibutramine with similar structural features.
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Another related compound with comparable pharmacological properties.
Uniqueness
4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
918873-43-5 |
|---|---|
分子式 |
C20H21ClO2 |
分子量 |
328.8 g/mol |
IUPAC 名称 |
4-[1-(4-chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C20H21ClO2/c21-16-8-6-15(7-9-16)20(10-1-11-20)18(22)12-17(13-2-3-13)19(23)14-4-5-14/h6-9,12-14H,1-5,10-11H2 |
InChI 键 |
GRYFUAYCFBVZJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)C=C(C3CC3)C(=O)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)




![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
